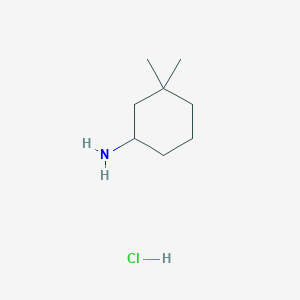
3,3-Dimethylcyclohexanamine hydrochloride
Descripción general
Descripción
3,3-Dimethylcyclohexanamine hydrochloride is a chemical compound with the CAS Number: 934765-88-5 . It has a molecular weight of 163.69 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 . The InChI key is DTIIIRPTARKHJA-FJXQXJEOSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a refrigerator . The compound has a molecular weight of 163.69 .Mecanismo De Acción
3,3-Dimethylcyclohexanamine hydrochloride is believed to work by increasing levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and energy levels. This compound may also increase the release of hormones such as adrenaline and cortisol, which can increase alertness and stimulate the body's stress response.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and metabolic rate in humans. It may also increase the release of glucose from the liver, which can provide energy for physical activity. This compound has been shown to increase lipolysis, or the breakdown of fat cells, which may contribute to its thermogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3-Dimethylcyclohexanamine hydrochloride has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in pure form. It is also relatively stable and has a long shelf life. However, this compound has limitations in terms of its safety and potential for abuse. It is important to use caution when handling this compound and to follow appropriate safety protocols.
Direcciones Futuras
There are several potential future directions for research on 3,3-Dimethylcyclohexanamine hydrochloride. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. This compound may also have applications in the field of sports medicine, as a performance-enhancing supplement or as a tool for recovery from injury. Further research is needed to fully understand the effects of this compound and its potential applications.
Aplicaciones Científicas De Investigación
3,3-Dimethylcyclohexanamine hydrochloride has been studied for its potential as a performance-enhancing supplement. One study found that this compound increased power output and time to exhaustion in trained athletes compared to a placebo. Another study found that this compound improved cognitive function and mood in healthy adults.
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

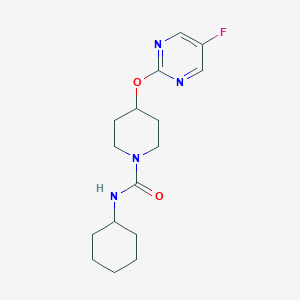
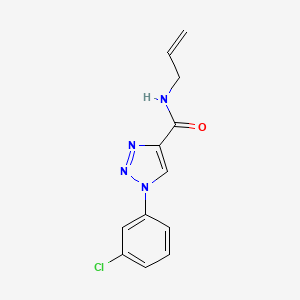
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2903180.png)
![7-[6-(Trifluoromethyl)pyrimidin-4-yl]-7-azabicyclo[2.2.1]heptane](/img/structure/B2903181.png)
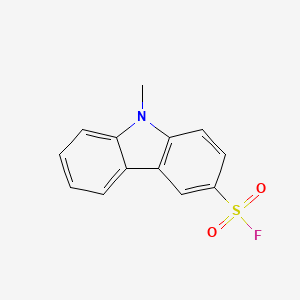
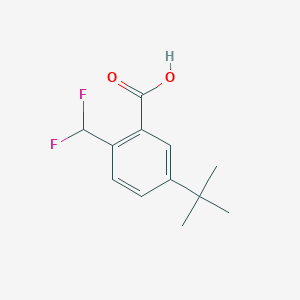

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2903187.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2903192.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2903193.png)

![N-(2-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2903197.png)
![N-cyclopentyl-4-methyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2903198.png)